REACTION_CXSMILES
|
[CH2:1]([OH:10])[C@@H:2]([C@H:4]([C@@H:6]([CH2:8][OH:9])[OH:7])[OH:5])[OH:3].[CH2:11]([OH:20])[C@@H:12]([OH:19])[CH:13]([OH:18])[C@H:14]([OH:17])[CH2:15][OH:16].[CH2:21]([OH:30])[CH:22]([OH:29])[CH:23]([OH:28])[CH:24]([OH:27])[CH2:25][OH:26]>>[O:10]=[CH:1][C@@H:2]([C@H:4]([C@@H:6]([C@@H:8]([CH2:15][OH:16])[OH:9])[OH:7])[OH:5])[OH:3].[CH2:21]([OH:30])[C@@H:22]([OH:29])[CH:23]([OH:28])[C@H:24]([OH:27])[CH2:25][OH:26].[OH:16][CH2:15][C:14]([C@H:13]([C@@H:12]([CH2:11][OH:20])[OH:19])[OH:18])=[O:17].[O:9]=[CH:8][C@@H:6]([C@H:4]([C@@H:2]([CH2:1][OH:10])[OH:3])[OH:5])[OH:7]
|
Name
|
xylitol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@H](O)[C@@H](O)[C@H](O)CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@H](C([C@@H](CO)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C(C(CO)O)O)O)O
|
Name
|
sugars
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
which are particularly well adapted to the crystallization of xylitol
|
Name
|
|
Type
|
product
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
C([C@H](C([C@@H](CO)O)O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(=O)[C@@H](O)[C@H](O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([OH:10])[C@@H:2]([C@H:4]([C@@H:6]([CH2:8][OH:9])[OH:7])[OH:5])[OH:3].[CH2:11]([OH:20])[C@@H:12]([OH:19])[CH:13]([OH:18])[C@H:14]([OH:17])[CH2:15][OH:16].[CH2:21]([OH:30])[CH:22]([OH:29])[CH:23]([OH:28])[CH:24]([OH:27])[CH2:25][OH:26]>>[O:10]=[CH:1][C@@H:2]([C@H:4]([C@@H:6]([C@@H:8]([CH2:15][OH:16])[OH:9])[OH:7])[OH:5])[OH:3].[CH2:21]([OH:30])[C@@H:22]([OH:29])[CH:23]([OH:28])[C@H:24]([OH:27])[CH2:25][OH:26].[OH:16][CH2:15][C:14]([C@H:13]([C@@H:12]([CH2:11][OH:20])[OH:19])[OH:18])=[O:17].[O:9]=[CH:8][C@@H:6]([C@H:4]([C@@H:2]([CH2:1][OH:10])[OH:3])[OH:5])[OH:7]
|
Name
|
xylitol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@H](O)[C@@H](O)[C@H](O)CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@H](C([C@@H](CO)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C(C(CO)O)O)O)O
|
Name
|
sugars
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
which are particularly well adapted to the crystallization of xylitol
|
Name
|
|
Type
|
product
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
C([C@H](C([C@@H](CO)O)O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(=O)[C@@H](O)[C@H](O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([OH:10])[C@@H:2]([C@H:4]([C@@H:6]([CH2:8][OH:9])[OH:7])[OH:5])[OH:3].[CH2:11]([OH:20])[C@@H:12]([OH:19])[CH:13]([OH:18])[C@H:14]([OH:17])[CH2:15][OH:16].[CH2:21]([OH:30])[CH:22]([OH:29])[CH:23]([OH:28])[CH:24]([OH:27])[CH2:25][OH:26]>>[O:10]=[CH:1][C@@H:2]([C@H:4]([C@@H:6]([C@@H:8]([CH2:15][OH:16])[OH:9])[OH:7])[OH:5])[OH:3].[CH2:21]([OH:30])[C@@H:22]([OH:29])[CH:23]([OH:28])[C@H:24]([OH:27])[CH2:25][OH:26].[OH:16][CH2:15][C:14]([C@H:13]([C@@H:12]([CH2:11][OH:20])[OH:19])[OH:18])=[O:17].[O:9]=[CH:8][C@@H:6]([C@H:4]([C@@H:2]([CH2:1][OH:10])[OH:3])[OH:5])[OH:7]
|
Name
|
xylitol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@H](O)[C@@H](O)[C@H](O)CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@H](C([C@@H](CO)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C(C(CO)O)O)O)O
|
Name
|
sugars
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
which are particularly well adapted to the crystallization of xylitol
|
Name
|
|
Type
|
product
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
C([C@H](C([C@@H](CO)O)O)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(=O)[C@@H](O)[C@H](O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |